Dronedarone hydrochloride is a synthetic benzofuran derivative classified as a class III antiarrhythmic agent. [] It acts as a multichannel blocker, affecting potassium, sodium, and calcium channels in cardiac myocytes. [] In scientific research, dronedarone hydrochloride serves as a valuable tool for studying cardiac electrophysiology, exploring novel drug delivery systems, and understanding drug metabolism and safety.
Dronedarone-d6 Hydrochloride is a stable isotope-labeled analogue of Dronedarone, a pharmaceutical compound primarily utilized for the treatment of atrial fibrillation and atrial flutter. The compound is characterized by the incorporation of deuterium, which enhances its stability and allows for precise quantification in various analytical methods. Dronedarone itself is recognized for its antiarrhythmic properties, providing an alternative to traditional therapies for heart rhythm disorders.
Dronedarone-d6 Hydrochloride is classified under the category of antiarrhythmic agents. It is synthesized from Dronedarone, which belongs to the class of benzofuran derivatives. The compound is primarily sourced from chemical synthesis processes involving labeled precursors, ensuring high purity and stability for research applications.
The synthesis of Dronedarone-d6 Hydrochloride involves several key steps:
Dronedarone-d6 Hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is with a molecular weight of approximately 421.93 g/mol. The presence of deuterium atoms in the structure allows for enhanced tracking during metabolic studies.
Key structural features include:
Dronedarone-d6 Hydrochloride participates in various chemical reactions typical of amines and sulfonamides. Notable reactions include:
These reactions are crucial for understanding the pharmacokinetics and dynamics of Dronedarone-d6 in biological systems .
Dronedarone exerts its antiarrhythmic effects through multiple mechanisms:
The combination of these actions results in a reduction in atrial fibrillation episodes and improved heart rhythm stability .
Dronedarone-d6 Hydrochloride possesses several notable physical and chemical properties:
Relevant data indicate that the compound maintains its integrity across a range of pH levels, making it suitable for various analytical applications .
Dronedarone-d6 Hydrochloride serves multiple scientific purposes:
The molecular architecture of dronedarone-d6 hydrochloride (C~31~H~39~D~6~ClN~2~O~5~S) features selective deuteration at the propyl linker connecting the benzofuran and dibutylamino moieties. Specifically, all six deuterium atoms are incorporated as a -CD~2~-CD~2~-CD~2~- group within the 3-(dibutylamino)propoxy chain, resulting in a hexadeuterated isotopologue [1] [3] [6]. This strategic placement maintains the compound's steric and electronic properties while increasing its molecular mass from 593.22 g/mol (unlabeled form) to 599.26 g/mol – a mass difference readily detectable via mass spectrometry. The compound presents as an off-white to pale beige crystalline solid with a characteristic melting point range of 72-77°C and demonstrates limited solubility in organic solvents, being slightly soluble in chloroform and methanol [1] [5] [8].
Table 1: Physicochemical Properties of Dronedarone-d6 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C~31~H~39~D~6~ClN~2~O~5~S |
Molecular Weight | 599.26 g/mol |
Appearance | Off-white to pale beige solid |
Melting Point | 72-77°C |
Solubility | Slightly soluble in chloroform and methanol |
Storage Conditions | -20°C (hygroscopic) |
Deuterium Positions | Propoxy linker (1,1,2,2,3,3-hexadeuterated) |
IUPAC Name | N-[2-butyl-3-[4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide hydrochloride |
The isotopic purity of research-grade dronedarone-d6 hydrochloride typically exceeds 95%, ensuring minimal interference from unlabeled species in sensitive detection methodologies [3] [6]. Its chemical stability requires storage at -20°C to prevent isotopic exchange or degradation, with handling recommendations emphasizing preparation of stock solutions in aliquots to avoid repeated freeze-thaw cycles that might compromise structural integrity [1] [5]. The distinct fragmentation pattern in mass spectrometry, particularly the characteristic [M+H]+ ion at m/z 599.3 compared to the 593.3 ion of the unlabeled compound, provides the analytical leverage required for precise quantification in complex biological matrices [4] [6].
Deuterated pharmaceuticals have revolutionized drug metabolism research through the "kinetic isotope effect" – the phenomenon where carbon-deuterium bonds exhibit greater stability than carbon-hydrogen bonds due to reduced vibrational frequency and higher dissociation energy. In dronedarone-d6 hydrochloride, deuteration at the metabolically vulnerable propyl linker potentially attenuates the rate of oxidative dealkylation catalyzed by cytochrome P450 enzymes, particularly CYP3A4 [1] [4]. While comprehensive metabolic studies specifically quantifying this effect in dronedarone-d6 remain proprietary, analogous deuterated drugs have demonstrated up to 50% reductions in first-pass metabolism, suggesting possible metabolic advantages that could extend to this antiarrhythmic analogue.
The primary research utility of dronedarone-d6 hydrochloride lies in its application as an internal standard for mass spectrometry-based quantification. Its near-identical chromatographic behavior coupled with distinct mass spectral signature enables precise measurement of dronedarone concentrations in plasma, tissues, and excreta without matrix interference [1] [6]. This capability proved instrumental in a pivotal rat metabolism study where researchers employed dronedarone-d6 hydrochloride to successfully track the parent compound's metabolic fate and identify previously unknown metabolites, including hydroxylated derivatives and glucuronide conjugates [1] [4]. Beyond analytical applications, deuterated analogues serve as molecular probes for investigating drug-target interactions. Research has confirmed that dronedarone-d6 hydrochloride retains the multi-channel blocking activity of the parent compound, effectively inhibiting potassium currents (IKr, IKs), sodium currents (INa), and L-type calcium currents (ICa-L) at concentrations equivalent to non-deuterated dronedarone [1] [4] [10]. This pharmacological fidelity establishes its validity for functional studies investigating ion channel modulation mechanisms.
Furthermore, the compound enables critical drug-drug interaction studies by serving as a probe substrate for CYP3A4 activity. Research findings indicate that dronedarone-d6 hydrochloride itself exhibits CYP3A4 inhibitory properties, mirroring the parent compound's established role as a moderate CYP3A4 inhibitor [1] [10]. This dual functionality (as both substrate and inhibitor) provides a sophisticated tool for modeling complex pharmacokinetic interactions in vitro, particularly relevant given dronedarone's narrow therapeutic index and established interactions with CYP3A4 inducers and inhibitors.
The pharmacological equivalence and metabolic differentiation between dronedarone and its deuterated analogue present a compelling case study in molecular design. Structurally, the compounds differ exclusively in the isotopic composition of the propyl linker, preserving identical three-dimensional configuration and electronic properties. This structural conservation translates directly to pharmacological equivalence: both compounds demonstrate identical binding affinities for cardiac ion channels and adrenergic receptors. In vitro studies confirm equivalent potency in blocking key arrhythmia-associated currents including the rapid delayed rectifier potassium current (IKr), inward rectifier potassium current (IK1), peak sodium current (INa), and L-type calcium current (ICa-L) [1] [4] [10]. Both molecules exhibit the characteristic multichannel blocking profile that defines dronedarone as a Vaughan Williams Class I, II, III, and IV antiarrhythmic agent [2] [10].
Table 2: Comparative Profile of Dronedarone and Dronedarone-d6 Hydrochloride
Characteristic | Dronedarone HCl | Dronedarone-d6 HCl |
---|---|---|
Molecular Formula | C~31~H~45~ClN~2~O~5~S | C~31~H~39~D~6~ClN~2~O~5~S |
Molecular Weight | 593.22 g/mol | 599.26 g/mol |
Deuterium Content | None | 6 atoms (propyl chain) |
Primary Research Use | Therapeutic agent | Metabolic tracer/analytical standard |
Ion Channel Blockade | Multi-channel blocker | Equivalent activity |
CYP3A4 Inhibition | Moderate inhibitor | Equivalent inhibition |
Metabolic Stability | Extensive first-pass metabolism | Potentially reduced metabolic clearance |
Analytical Detection | [M+H]+ = 593.3 | [M+H]+ = 599.3 |
Metabolic divergence emerges as the critical distinction between these molecules. The unlabeled dronedarone undergoes extensive hepatic metabolism primarily via CYP3A4-mediated N-debutylation, producing the pharmacologically active N-debutyl metabolite which retains approximately 10-30% of the parent compound's antiarrhythmic activity [2] [10]. In dronedarone-d6 hydrochloride, deuterium substitution at the metabolically labile propyl chain potentially retards the cleavage of this moiety. Though explicit comparative metabolism studies remain limited in public literature, the established principles of deuterium isotope effects strongly suggest altered metabolic kinetics. This metabolic differentiation enables crucial research applications:
The primary distinction in research application lies in their respective roles: while dronedarone serves as the therapeutic entity, dronedarone-d6 hydrochloride functions predominantly as a research tool enabling the precise pharmacokinetic and metabolic studies essential for optimizing clinical use of the parent drug [1] [6]. This symbiotic relationship exemplifies how deuterated analogues address fundamental research challenges in antiarrhythmic drug development.
Table 3: Research Applications of Dronedarone-d6 Hydrochloride
Application Domain | Specific Utility | Research Impact |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification | Enables nanogram-level detection in biological matrices |
Metabolic Pathway Mapping | Tracer for metabolite identification | Revealed 5 previously unknown metabolites in rat studies |
Absorption Studies | Distinguishes administered vs. endogenous drug | Quantified intestinal absorption mechanisms |
Drug-Drug Interaction Studies | Probe substrate for CYP3A4 interactions | Identified pharmacokinetic interactions with verapamil |
Formulation Development | Tracks absorption from novel delivery systems | Validated enhanced bioavailability from lipid nanoparticles [1] |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: